molecular formula C15H18N4O2 B2912191 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797175-13-3

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2912191
CAS No.: 1797175-13-3
M. Wt: 286.335
InChI Key: BYCODZGHRWGPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound featuring a benzyl-urea scaffold connected to a 5-methyl-6-oxopyrimidine moiety through an ethyl linker. This molecular architecture is characteristic of compounds investigated for potential biological activity in pharmaceutical research. The urea functional group and pyrimidine ring system represent privileged structures in medicinal chemistry, often associated with enzyme inhibition and receptor modulation capabilities. Compounds containing similar benzyl-urea scaffolds and heterocyclic systems have demonstrated research utility across various biological domains, including investigation of protein-tyrosine kinase signaling pathways relevant to proliferative disorders . The structural features present in this molecule—particularly the electron-rich pyrimidone ring and hydrogen-bonding capabilities of the urea linkage—make it valuable for studying molecular recognition events and structure-activity relationships in drug discovery. Researchers may employ this compound as a synthetic intermediate or reference standard in developing potential therapeutic agents, particularly those targeting enzymatic processes or cellular signaling pathways. The presence of the benzyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems, while the pyrimidine-oxo moiety may contribute to specific molecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant literature to identify specific research applications and handle all compounds appropriately in controlled laboratory environments.

Properties

IUPAC Name

1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCODZGHRWGPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • IUPAC Name : this compound

This compound features a urea functional group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain urea derivatives have minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Notably, certain urea derivatives were found to induce apoptosis in melanoma cells, exhibiting IC50 values that suggest significant potency .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example, some urea derivatives are known to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of GSK-3 has been linked to enhanced apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

CompoundActivity TypeIC50 (μM)Reference
Compound AAntibacterial0.06
Compound BAnticancer (B16-F10 melanoma)0.25
Compound CGSK-3 Inhibition140 nM

These findings highlight the promising nature of urea derivatives in developing new therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the benzyl or pyrimidine moieties can significantly influence their efficacy and selectivity towards specific targets. The presence of electron-withdrawing groups often enhances antimicrobial activity, while bulky groups may reduce potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs from the literature, focusing on structural features, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound : 1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea C₁₅H₁₈N₄O₂ 286.34 (calculated) Benzyl group, ethyl linker, 5-methyl-6-oxopyrimidinone ring
: 1-(3-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea C₁₈H₁₆FN₅O₂ 353.3 3-Fluorophenyl substituent, pyridazinone ring, pyridyl group
: Naphtho-pyrimidin-derived urea Complex Not reported Naphtho-fused pyrimidine core, tetramethyl groups, phenyl substitution
: 1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)urea C₁₃H₂₀N₄O₃ 280.33 (calculated) Cyclohexyl group, tetrahydropyrimidine dione ring
: Thieno-pyrimidin-urea derivative C₂₈H₂₈F₂N₆O₅S 610.62 (calculated) Difluorobenzyl group, thieno-pyrimidine core, methoxy substitutions

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to 3-fluorophenyl () and cyclohexyl () substituents. Fluorine in ’s compound may enhance metabolic stability via reduced oxidative metabolism . Bulky groups like naphtho-pyrimidin () and thieno-pyrimidin () likely reduce solubility but improve target affinity in hydrophobic binding pockets .

Heterocyclic Core Variations: The target’s pyrimidinone ring offers hydrogen-bonding sites (keto and NH groups), similar to pyridazinone () and tetrahydropyrimidine dione (). Pyridazinone’s additional nitrogen () may alter electronic properties and binding kinetics .

Linker Flexibility: The ethyl chain in the target compound provides moderate flexibility, balancing conformational freedom and steric hindrance.

Research Findings and Inferred Implications

  • Metabolic Stability : Fluorinated () and methylated (target compound) substituents are associated with slower hepatic clearance compared to unsubstituted analogs .
  • Target Selectivity: Pyrimidinone and pyridazinone cores are prevalent in kinase inhibitors (e.g., CDK or EGFR targets), suggesting the target compound may share similar mechanistic pathways .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. and ) may streamline synthesis and derivatization for structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.